molecular formula C16H15N3O2S2 B2836007 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide CAS No. 392239-70-2

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide

Cat. No.: B2836007
CAS No.: 392239-70-2
M. Wt: 345.44
InChI Key: KYMYRAKJXRJGTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide is a synthetic organic compound featuring a unique structure that contains both naphthamide and thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide typically involves a multi-step process:

  • Formation of the Thiadiazole Ring: : Starting with 3-methoxy-2-naphthoic acid, it undergoes an esterification reaction to form the corresponding ester.

  • Ethylthio Group Addition: : The ester then reacts with ethylthiol under acidic or basic conditions to introduce the ethylthio group.

  • Formation of the Thiadiazole Ring: : The intermediate undergoes cyclization with hydrazine and carbon disulfide to form the thiadiazole ring.

  • Amide Formation: : Finally, the thiadiazole compound is coupled with the naphthoic acid derivative to form the desired amide.

Industrial Production Methods

For industrial-scale production, the process might be optimized for efficiency and yield, potentially utilizing continuous flow reactors, automated reaction monitoring, and advanced purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide can undergo various reactions including:

  • Oxidation: : Reaction with oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: : Catalytic hydrogenation to reduce the thiadiazole ring.

  • Substitution: : Nucleophilic or electrophilic substitutions at different positions on the naphthamide or thiadiazole rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate, sodium periodate, or hydrogen peroxide.

  • Reduction: : Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

  • Substitution: : Reagents like halogens (for halogenation), amines (for amination), or alkyl halides (for alkylation).

Major Products

  • Oxidation: : Formation of oxidized derivatives, such as sulfoxides or sulphones.

  • Reduction: : Formation of reduced thiadiazole or naphthamide derivatives.

  • Substitution: : Formation of substituted derivatives at various positions.

Scientific Research Applications

Chemistry

In chemistry, N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide is studied for its unique electronic properties and its potential as a building block for novel materials.

Biology

In biological research, it is investigated for its potential bioactivity, including antimicrobial, antifungal, and anticancer properties. Its structural features may allow it to interact with biological targets in unique ways.

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to modulate biological pathways may lead to new treatments for various diseases.

Industry

Industrially, it may find applications in the development of advanced materials, including polymers, dyes, and catalysts, due to its chemical stability and unique functional groups.

Mechanism of Action

The exact mechanism of action of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide depends on its application. For instance, in biological systems, it may:

  • Target Enzymes: : Inhibit or activate specific enzymes by binding to their active sites.

  • Modulate Receptors: : Interact with cellular receptors to modulate signal transduction pathways.

  • Disrupt Cell Membranes: : Interact with and disrupt microbial cell membranes, leading to antimicrobial effects.

Comparison with Similar Compounds

Unique Features

What sets N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide apart from similar compounds is its combined naphthamide and thiadiazole structure, which imparts unique electronic and steric properties.

Similar Compounds

  • N-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-methoxy-2-naphthamide: : Similar structure with a methylthio group instead of ethylthio, resulting in different physical and chemical properties.

  • N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-naphthamide:

By investigating these aspects, researchers can better understand and utilize this compound across various fields, highlighting its importance and versatility in science and industry.

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S2/c1-3-22-16-19-18-15(23-16)17-14(20)12-8-10-6-4-5-7-11(10)9-13(12)21-2/h4-9H,3H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMYRAKJXRJGTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3C=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.